2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
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Overview
Description
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an amino group, an ethyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Ethylation: The ethyl group is introduced through an alkylation reaction, often using ethyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems and its role as a ligand for specific receptors.
Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential use in biochemical assays and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-ethyl-N-phenylacetamide
- 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
- 2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide
Uniqueness
2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the pyrrolidine ring and the specific (S)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(10(14)7-11)8-9-5-4-6-12(9)2/h9H,3-8,11H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYDYCOFAIHLM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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